1-{2-nitrophenyl}-1H-indazole
CAS No.:
Cat. No.: VC0597349
Molecular Formula: C13H9N3O2
Molecular Weight: 239.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9N3O2 |
|---|---|
| Molecular Weight | 239.23 g/mol |
| IUPAC Name | 1-(2-nitrophenyl)indazole |
| Standard InChI | InChI=1S/C13H9N3O2/c17-16(18)13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14-15/h1-9H |
| Standard InChI Key | YAFJMTSNMRHSQL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=NN2C3=CC=CC=C3[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)C=NN2C3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
1-{2-nitrophenyl}-1H-indazole consists of a fused bicyclic indazole system with a nitrophenyl group attached to one of its nitrogen atoms. The indazole scaffold contains a five-membered ring with two nitrogen atoms fused to a benzene ring, while the nitrophenyl group features a nitro (-NO₂) substituent at the ortho position.
Structural Characteristics
The compound's structure is characterized by the fusion of a pyrazole ring with a benzene ring (forming the indazole moiety), with a 2-nitrophenyl group attached at the N1 position. This arrangement creates a complex heterocyclic system with unique electronic properties and reactivity patterns.
Physical and Chemical Properties
The key physical and chemical properties of 1-{2-nitrophenyl}-1H-indazole are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉N₃O₂ |
| Molecular Weight | 239.23 g/mol |
| Exact Mass | 239.069477 g/mol |
| InChI | InChI=1S/C13H9N3O2/c17-16(18)13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14-15/h1-9H |
| InChIKey | YAFJMTSNMRHSQL-UHFFFAOYSA-N |
Table 1: Physical and chemical properties of 1-{2-nitrophenyl}-1H-indazole
The presence of the nitro group at the ortho position of the phenyl ring significantly influences the compound's electronic distribution, making it more electrophilic and reactive toward nucleophilic species. This characteristic is particularly important for its potential applications in medicinal chemistry and organic synthesis.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 1-{2-nitrophenyl}-1H-indazole and related derivatives. These methods typically involve the formation of the indazole core followed by functionalization or direct synthesis approaches.
Cadogan Cyclization
One of the most common methods for synthesizing indazole derivatives involves a modified Cadogan cyclization. This approach typically begins with the preparation of imine intermediates from 2-nitrobenzaldehyde and suitable anilines, followed by reduction and cyclocondensation reactions . The process can be represented as follows:
-
Formation of Schiff bases from 2-nitrobenzaldehyde and anilines
-
Reduction and cyclocondensation using triethyl phosphite (P(OEt)₃) to yield the indazole scaffold
The Cadogan method has been widely applied for synthesizing 2-phenyl-2H-indazole derivatives, which can subsequently be modified to obtain various substituted indazoles, including the 1-{2-nitrophenyl}-1H-indazole .
Alternative Synthetic Routes
Alternative approaches for synthesizing indazole derivatives include:
-
Metal-catalyzed cross-coupling reactions
-
Intramolecular cyclization of ortho-substituted arylhydrazones
-
C-H activation methodologies
These methods provide versatile routes to access structurally diverse indazole derivatives with various substitution patterns, enabling the synthesis of compounds like 1-{2-nitrophenyl}-1H-indazole with specific structural features .
Chemical Reactivity
The chemical reactivity of 1-{2-nitrophenyl}-1H-indazole is largely influenced by the electronic properties of the indazole core and the nitro substituent on the phenyl ring.
Reactivity of the Indazole Core
The indazole scaffold in 1-{2-nitrophenyl}-1H-indazole exhibits distinct reactivity patterns due to its nitrogen-containing heterocyclic structure. Key reactions include:
-
Electrophilic substitution reactions at specific positions of the indazole ring
-
Nucleophilic substitution reactions, particularly when additional electron-withdrawing groups are present
-
Metalation reactions for introducing various functional groups
Influence of the Nitrophenyl Group
The presence of the 2-nitrophenyl group at the N1 position significantly modifies the electronic properties of the indazole core. The nitro group, being strongly electron-withdrawing, affects the reactivity and stability of the compound, potentially influencing its interactions with biological targets .
Biological Activities and Applications
Indazole derivatives, including compounds similar to 1-{2-nitrophenyl}-1H-indazole, have demonstrated diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery efforts.
Therapeutic Applications
Several indazole-based compounds have been developed as therapeutic agents, including:
| Compound | Structure Type | Therapeutic Application |
|---|---|---|
| Niraparib | Indazole derivative | Anticancer (treatment of ovarian, fallopian tube, breast, and prostate cancer) |
| Pazopanib | Indazole derivative | Tyrosine kinase inhibitor (renal cell carcinoma) |
| Bendazac | 1H-indazole scaffold | Anti-inflammatory drug |
| Benzydamine | 1H-indazole scaffold | Anti-inflammatory drug |
Table 2: Examples of therapeutic applications of indazole-based compounds
Research Applications
1-{2-nitrophenyl}-1H-indazole and related compounds serve as valuable scaffolds in medicinal chemistry research due to their unique structural features and potential biological activities. These compounds are often used as:
-
Starting materials for synthesizing more complex bioactive molecules
-
Intermediates in the preparation of enzyme inhibitors
-
Structural elements in the design of receptor ligands
Spectroscopic Data and Analytical Characterization
Spectroscopic techniques are essential for the characterization and identification of 1-{2-nitrophenyl}-1H-indazole. Various spectroscopic methods provide valuable information about the compound's structure, purity, and properties.
Mass Spectrometry
Mass spectrometry is a powerful technique for confirming the molecular weight and formula of 1-{2-nitrophenyl}-1H-indazole. The compound is expected to exhibit a molecular ion peak at m/z 239, corresponding to its molecular weight .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structural arrangement of atoms in 1-{2-nitrophenyl}-1H-indazole. Both ¹H-NMR and ¹³C-NMR spectra are valuable for confirming the compound's structure and purity.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify functional groups in 1-{2-nitrophenyl}-1H-indazole, with characteristic absorption bands for the nitro group (around 1530-1350 cm⁻¹) and the heterocyclic indazole structure.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 1-{2-nitrophenyl}-1H-indazole and related compounds is crucial for developing more potent and selective derivatives with enhanced biological activities.
Key Structural Features
Several structural elements influence the biological activity of indazole derivatives:
-
The position of substituents on the indazole ring
-
The nature of functional groups attached to the core structure
-
The tautomeric form (1H-indazole vs. 2H-indazole)
Optimization Strategies
Recent studies on indazole derivatives have revealed important SAR patterns that can guide the development of optimized compounds:
-
Introduction of electron-donating or electron-withdrawing groups at specific positions
-
Modification of the substituent at the N1 position
-
Incorporation of additional functional groups to enhance target binding
Related Compounds and Structural Analogs
Several compounds share structural similarities with 1-{2-nitrophenyl}-1H-indazole, exhibiting diverse properties and applications.
Structural Analogs
Table 3 presents selected structural analogs of 1-{2-nitrophenyl}-1H-indazole:
| Compound | Structural Features | Notable Properties |
|---|---|---|
| 6-Nitro-1H-indazole | Nitro group at position 6 | Anticancer activity |
| 5-Nitro-1H-indazole | Nitro group at position 5 | Anti-inflammatory effects |
| 2-Amino-1H-indazole | Amino group at position 2 | Neuroprotective properties |
| 2-Phenyl-2H-indazole | Phenyl group at N2 position | Varied biological activities |
Table 3: Structural analogs of 1-{2-nitrophenyl}-1H-indazole and their properties
Pharmacologically Active Derivatives
Recent research has led to the development of various pharmacologically active indazole derivatives with specific biological targets:
-
Fibroblast Growth Factor Receptor (FGFR) inhibitors: Compounds like 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives have shown potent FGFR1 inhibitory activity (IC₅₀ values as low as 2.9 nM)
-
Epidermal Growth Factor Receptor (EGFR) inhibitors: 1H-indazole analogs designed as irreversible and mutant-selective EGFR inhibitors have demonstrated activity against the L858R/T790M double mutant of EGFR with IC₅₀ values as low as 0.07 μM
-
ERK inhibitors: 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives have shown excellent potency and high ERK 1/2 selectivity
-
IDO1 enzyme inhibitors: 3-substituted 1H-indazoles have exhibited potent inhibitory activity with IC₅₀ values in the nanomolar range
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume